![molecular formula C14H12ClNOS B5706764 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide](/img/structure/B5706764.png)
3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide
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Overview
Description
3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide is a chemical compound that is widely used in scientific research. It is a member of the acrylamide family and is known for its unique properties that make it an essential tool in various research fields.
Scientific Research Applications
3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide has a wide range of scientific research applications. One of its most common uses is in the study of protein-protein interactions. It is used as a crosslinking agent to stabilize protein complexes and to identify protein-protein interactions. Additionally, it is used in the study of enzyme kinetics, as it can act as an inhibitor or activator of certain enzymes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide is not fully understood. However, it is believed to work by covalently binding to specific amino acid residues in proteins, thereby altering their function. It can also interact with DNA and RNA, leading to changes in gene expression.
Biochemical and Physiological Effects
3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases. It can also alter the function of ion channels and transporters, leading to changes in cellular signaling. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide in lab experiments is its ability to selectively modify specific amino acid residues in proteins. This allows researchers to study the function of specific proteins and protein complexes. Additionally, it is relatively easy to synthesize and yields high purity products. However, one limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many future directions for research involving 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide. One area of interest is in the study of protein-protein interactions and the development of new crosslinking agents. Additionally, there is potential for the development of new drugs based on the anti-inflammatory and anti-cancer properties of this compound. Finally, there is interest in developing new methods for the synthesis of this compound that are more environmentally friendly and sustainable.
Conclusion
In conclusion, 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide is a valuable tool in scientific research. Its unique properties make it useful in a wide range of applications, from the study of protein-protein interactions to the development of new drugs. While there are limitations to its use, the potential for future research and development makes it an exciting area of study.
Synthesis Methods
The synthesis of 3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide involves the reaction of 2-chlorobenzaldehyde with 2-thienylmethylamine in the presence of acetic acid. The resulting product is then treated with acryloyl chloride to form the final product. This method is relatively simple and yields high purity products, making it a popular choice for researchers.
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-13-6-2-1-4-11(13)7-8-14(17)16-10-12-5-3-9-18-12/h1-9H,10H2,(H,16,17)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUGABRQMCDITK-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(2-thienylmethyl)acrylamide |
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